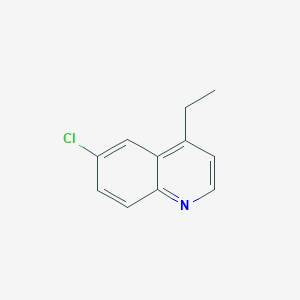

6-Chloro-4-ethylquinoline

Description

6-Chloro-4-ethylquinoline is a quinoline derivative characterized by a chlorine atom at the 6th position and an ethyl group at the 4th position of the quinoline core. Quinolines are nitrogen-containing heterocyclic compounds renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities .

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

6-chloro-4-ethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |

InChI Key |

DLZJZHSQDLYTOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Another method involves the use of diethyl ethoxymethylenemalonate and aniline, which undergo a series of reactions to form the quinoline derivative .

Industrial Production Methods: Industrial production of quinoline derivatives, including 6-Chloro-4-ethylquinoline, often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-ethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound can interfere with the heme polymerase activity in malarial parasites, preventing the conversion of heme to hemazoin and resulting in the accumulation of toxic heme .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological and chemical profiles of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 6-Chloro-4-ethylquinoline with structurally related compounds:

Substituent Position and Type

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Key Properties/Activities | Evidence Source |

|---|---|---|---|

| 6-Chloro-4-ethylquinoline | 6-Cl, 4-Et | Hypothesized enhanced lipophilicity and membrane permeability due to ethyl group | Inferred |

| 4-Chloro-6-(methylthio)quinoline | 4-Cl, 6-SCH3 | Distinct reactivity in nucleophilic substitutions due to methylthio group | |

| 2-Chloro-4-methyl-6-nitroquinoline | 2-Cl, 4-Me, 6-NO2 | High neuroprotective activity (Similarity Index: 0.92 vs. isopropyl analog) | |

| 6-Chloro-4-[(4-methylphenyl)amino]quinoline | 6-Cl, 4-NHAr | Anticancer potential via kinase inhibition | |

| Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | 4-Cl, 6-NO2, 3-COOEt | Enhanced cytotoxicity due to nitro group |

Key Observations:

- Ethyl vs. Methyl Groups: The ethyl group in 6-Chloro-4-ethylquinoline likely increases lipophilicity compared to methyl analogs (e.g., 4-Chloro-6-methylquinoline), improving membrane permeability and bioavailability .

- Chloro Position : Chlorine at the 6th position (vs. 2nd or 8th) may reduce steric hindrance in binding pockets, enhancing interactions with biological targets .

- Nitro vs. Chloro: Nitro-substituted analogs (e.g., Ethyl 4-chloro-6-nitroquinoline-3-carboxylate) exhibit higher reactivity but may suffer from toxicity, whereas chloro groups balance stability and activity .

Key Findings:

- Antimicrobial Potency: Methoxy or nitro groups (e.g., 4-Chloro-7-methoxy-6-quinolyl acetate) enhance antimicrobial activity compared to alkyl-substituted quinolines .

- Anticancer Mechanisms: Methyl and phenyl groups (e.g., 6-Chloro-2,3-dimethyl-4-phenylquinoline) improve apoptosis induction, suggesting that 6-Chloro-4-ethylquinoline’s ethyl group may similarly modulate cytotoxicity .

Table 3: Reactivity Comparison

| Compound Name | Reactivity Highlights | Applications in Synthesis | Evidence Source |

|---|---|---|---|

| 6-Chloro-4-ethylquinoline | Moderate electrophilicity at C-2/C-8 | Intermediate for functionalized quinolines | Inferred |

| 3-Chloro-6-(chloromethyl)quinoline | High reactivity at chloromethyl site | Cross-coupling reactions | |

| Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate | Carbamate group enables peptide coupling | Targeted drug delivery |

Key Insights:

- Electrophilic Substitution : The chloro group at position 6 directs electrophilic attacks to positions 2 or 8, enabling regioselective modifications .

- Functional Group Compatibility : Ethyl groups are less sterically demanding than isopropyl or phenyl, facilitating easier synthetic derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.